
2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrile is a useful research compound. Its molecular formula is C16H12ClNO and its molecular weight is 269.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Spectroscopic Characterization and Nonlinear Optical (NLO) Properties
Research has demonstrated the significance of 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile (CPC) in spectroscopic characterization and nonlinear optical (NLO) properties. Studies utilizing Density Functional Theory (DFT) and Time-Dependent DFT have been effective in determining the structural parameters, spectroscopic characteristics, and NLO properties of CPC-related molecules (Wazzan, Al-Qurashi, & Faidallah, 2016).
Cyclization Processes in Chemical Synthesis
The 2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrile is involved in chemical synthesis, particularly in cyclization processes. For example, the transformation of related compounds through nucleophilic intramolecular cyclization has been explored, showing the compound's utility in expanding reaction scopes and improving yields (Aksenov et al., 2022).
Luminescent Properties in Platinum(II) Complexes
Studies on luminescent mono- and binuclear cyclometalated Platinum(II) complexes have utilized derivatives of this compound. These complexes demonstrate potential applications in materials science, particularly in exploring fluid- and solid-state oligomeric interactions (Lai et al., 1999).
Electronic and Non-Linear Optical (NLO) Properties in Arylation
The electronic and NLO properties of derivatives of this compound have been investigated, particularly in the context of arylation via Pd-Catalyzed Suzuki Cross-Coupling reactions. These studies provide insights into the reactivity and electronic properties of these compounds (Nazeer et al., 2020).
Advanced Oxidation Processes
The compound has been studied in the context of advanced oxidation processes, particularly in the degradation of aqueous organic pollutants. This research is critical in environmental science and technology, offering insights into more efficient and environmentally friendly oxidation processes (Bokare & Choi, 2011).
Antibacterial Applications
Research into the antibacterial properties of related compounds, such as 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides, highlights potential medical and pharmaceutical applications. These studies include the synthesis and evaluation of these compounds against various bacteria, contributing to the development of new antibacterial agents (Desai et al., 2008).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the body .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification .
Biochemical Pathways
Similar compounds have been found to affect various pathways, such as the base excision repair (ber) pathway and cAMP-dependent protein kinase activity
Pharmacokinetics
Similar compounds have been found to have good solubility in most organic solvents, fats, and oils, which could potentially impact their bioavailability .
Result of Action
Similar compounds have been found to cause various effects, such as changes in protein function, alterations in cellular signaling pathways, and potential cytotoxic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrile. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s solubility, stability, and interaction with its targets .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-3-oxo-4-phenylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-14-8-6-13(7-9-14)15(11-18)16(19)10-12-4-2-1-3-5-12/h1-9,15H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJMPRBLQDWITE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(C#N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
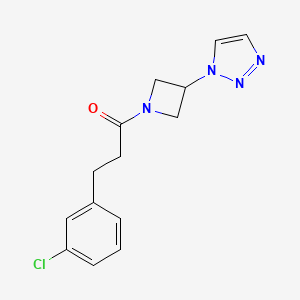
![1-[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]-N-phenylmethanimine](/img/structure/B3004028.png)
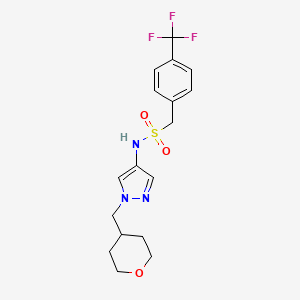
![2-Hydroxybicyclo[3.2.1]octan-8-one](/img/structure/B3004032.png)
![4-[2-(4-Bromophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B3004035.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(furan-2-ylmethyl)acetamide](/img/structure/B3004036.png)
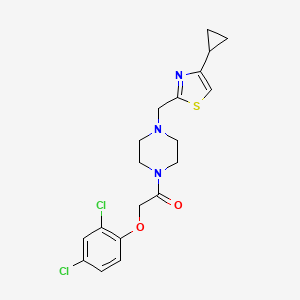
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B3004038.png)

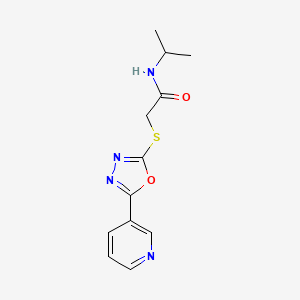
![ethyl 2-{3-[(3-fluoro-4-methylphenyl)carbonyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3004042.png)
![1-{[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B3004044.png)
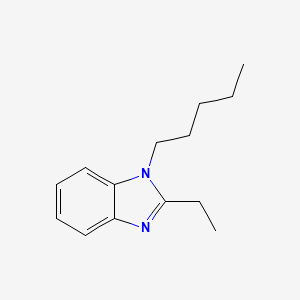
![4-(3-methylbutyl)-1-{[4-(2-oxopyrrolidin-1-yl)benzyl]thio}thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3004048.png)
